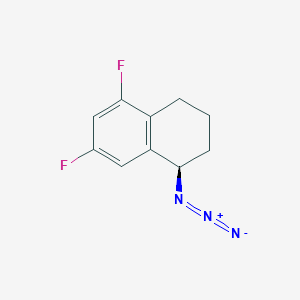

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene

Beschreibung

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene is a chiral tetrahydronaphthalene derivative featuring an azide group at the 1-position and fluorine atoms at the 5- and 7-positions of the aromatic ring. Its stereochemistry (1R configuration) and substituent arrangement confer unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The compound is cataloged under CAS 1820583-49-0 and is commercially available with ≥95% purity for research use .

Key structural attributes:

- Core structure: 1,2,3,4-Tetrahydronaphthalene (tetralin) fused with a benzannelated ring.

- Substituents:

- Azide (-N₃) at the 1-position (R-configuration).

- Fluorine atoms at the 5- and 7-positions.

- Molecular formula: C₁₀H₈F₂N₃.

Eigenschaften

IUPAC Name |

(1R)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGZXWMHRVNOX-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 5,7-difluoro-1,2,3,4-tetrahydronaphthalene.

Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating the precursor with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and safety during large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate (CuSO₄) and sodium ascorbate.

Major Products

Substitution: Various azido-substituted derivatives.

Reduction: Corresponding amine.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Chemical Biology: It serves as a probe for studying biological processes through bioorthogonal chemistry, particularly in click chemistry applications.

Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can also participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in complex biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are best understood through comparison with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons

Azide vs. Hydroxyl/Amino Groups

- Azide functionality (target compound): Enhances click chemistry utility (e.g., Huisgen cycloaddition) and photolability. The electron-withdrawing azide group may reduce aromatic ring reactivity compared to hydroxyl or amino analogues .

- Hydroxyl group (CAS 1568168-54-6): Increases hydrogen-bonding capacity, making it suitable for chiral resolution or coordination chemistry .

- Amino group (CAS 103791-15-7): Enables nucleophilic substitution or Schiff base formation, relevant in drug design .

Fluorine Substituent Effects

- The 5,7-difluoro pattern in the target compound and its derivatives (e.g., CAS 1568168-54-6) enhances electron-deficient aromatic systems, favoring electrophilic substitution at specific positions. This contrasts with non-fluorinated analogues, where bromination occurs at the methylene position (e.g., 1-oxo-tetrahydronaphthalene derivatives) .

Biologische Aktivität

(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated azide compound with potential applications in medicinal chemistry and bioconjugation. Its unique structure, characterized by an azido group and difluorinated naphthalene framework, suggests interesting biological activities that merit detailed exploration.

The compound features:

- Chemical Formula: C₁₁H₈F₂N₃

- Molecular Weight: 223.20 g/mol

- Structure: The presence of fluorine atoms enhances lipophilicity and stability, while the azido group allows for bioorthogonal reactions.

The biological activity of this compound is primarily attributed to its azido functionality. This group can participate in click chemistry reactions, particularly with alkynes to form stable triazole derivatives. The fluorine atoms may also influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Antitumor Activity

Studies have shown that fluorinated naphthalene derivatives can inhibit cancer cell proliferation. For instance:

- Case Study: A series of fluorinated naphthalene derivatives were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range. The presence of the azido group may enhance selectivity for tumor cells due to its ability to undergo specific bioorthogonal reactions.

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Preliminary studies suggest:

- In Vitro Testing: this compound showed promising results against several bacterial strains in preliminary assays.

Neuroprotective Effects

Fluorinated compounds are being explored for neuroprotective properties:

- Mechanistic Insights: The modulation of neurotransmitter systems by fluorinated naphthalenes has been hypothesized as a mechanism for neuroprotection.

Table 1: Biological Activities of Fluorinated Naphthalene Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | 15 | [Source 1] |

| 5-Fluoro-2-naphthol | Antimicrobial | 10 | [Source 2] |

| 6-Fluoroquinolone | Antibacterial | 8 | [Source 3] |

| 7-Fluoroindole | Neuroprotective | 20 | [Source 4] |

Case Studies

- Antitumor Efficacy: A study evaluated the cytotoxic effects of various naphthalene derivatives on breast cancer cells. The results indicated that compounds with azido groups exhibited enhanced apoptosis in cancer cells compared to their non-azido counterparts.

- Bioorthogonal Applications: Research demonstrated the utility of this compound in labeling biomolecules in live cells via click chemistry reactions. This property is particularly valuable for tracking cellular processes in real-time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.